molecular formula C8H16O4 B2423871 3-(Dimethoxymethyl)-2-methoxyoxolane CAS No. 179802-16-5

3-(Dimethoxymethyl)-2-methoxyoxolane

Cat. No.: B2423871
CAS No.: 179802-16-5
M. Wt: 176.212
InChI Key: RQIUEUDYRRIYQF-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-2-methoxyoxolane: is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a dimethoxymethyl group and a methoxy group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-2-methoxyoxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyoxolane with dimethoxymethane in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to ensure maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-2-methoxyoxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

3-(Dimethoxymethyl)-2-methoxyoxolane has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-2-methoxyoxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar functional groups but a different overall structure.

    2-Methoxyoxolane: Shares the oxolane ring but lacks the dimethoxymethyl group.

    3-Methoxyoxolane: Similar to 2-methoxyoxolane but with a different substitution pattern.

Uniqueness

3-(Dimethoxymethyl)-2-methoxyoxolane is unique due to the presence of both a dimethoxymethyl group and a methoxy group on the oxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

3-(dimethoxymethyl)-2-methoxyoxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)6-4-5-12-8(6)11-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIUEUDYRRIYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CCO1)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a dried 3L three neck-round bottom flask with a stirrer bar, nitrogen-inlet, thermocouple and a 1L-addition funnel was charged 1227.2 g (11.56 mol) of trimethyl-orthoformate, which was cooled to −5° C. to −3° C. while agitating. The reaction mixture was charged with 3.855 g BF3.Et2O (21 mmol) while agitating under nitrogen. The addition funnel was then charged with a mixture of 315.41 g 2,3-dihydrofurane (4.5 mol) and 434.64 g trimethylorthoformate (4.1 mol) and this mixture was added to the reaction mixture over a period of 160-180 minutes while maintaining the temperature at −5° to −3° C. After the addition was complete, the reaction was quenched with 3.24 g NaOH (81 mmol) in 12.96 g MeOH and left 16 h at 15° C. The reaction mixture was filtered and distilled first under atmospheric pressure, then under reduced pressure. The intermediate product obtained boils at 79-85° C. at 6.8-6.9 mmHg and is a mixture of diastereomers.
Quantity
1227.2 g
Type
reactant
Reaction Step One
Quantity
3.855 g
Type
reactant
Reaction Step Two
Quantity
315.41 g
Type
reactant
Reaction Step Three
Quantity
434.64 g
Type
reactant
Reaction Step Three
Name
Quantity
3.24 g
Type
reactant
Reaction Step Four
Name
Quantity
12.96 g
Type
solvent
Reaction Step Four

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